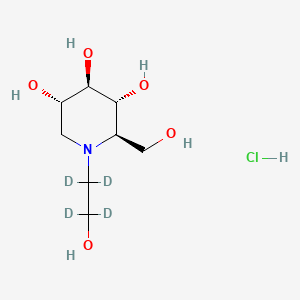

Miglitol-d4 Hydrochloride

Description

Evolution and Significance of Deuterated Compounds in Medicinal Chemistry

The use of deuterium (B1214612), a stable isotope of hydrogen, in medicinal chemistry has seen a dramatic rise in recent years. researchgate.netacs.org This strategy, known as deuteration, involves the selective replacement of hydrogen atoms with deuterium in a drug molecule. nih.gov The first exploration of this concept in drug metabolism dates back to the 1960s. portico.org The primary advantage of deuteration lies in the "deuterium kinetic isotope effect" (KIE), where the stronger carbon-deuterium (C-D) bond, compared to a carbon-hydrogen (C-H) bond, can slow down the rate of metabolic reactions. researchgate.net This can lead to an improved pharmacokinetic profile, potentially enhancing a drug's efficacy and safety. nih.gov The approval of the first deuterated drug by the FDA in 2017 marked a significant milestone, solidifying the importance of this approach in drug development. nih.gov

Theoretical Underpinnings of Deuterium Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced by one of its isotopes. portico.org In the context of medicinal chemistry, the deuterium KIE is of particular interest. The basis for this effect is the difference in zero-point vibrational energy between a C-H bond and a C-D bond. portico.org Due to its greater mass, deuterium forms a stronger, more stable bond with carbon, which has a lower vibrational frequency. portico.org Consequently, more energy is required to break a C-D bond than a C-H bond. portico.org When the cleavage of this bond is the rate-determining step in a drug's metabolism, typically catalyzed by enzymes like cytochrome P450, the reaction rate is slowed. nih.govresearchgate.net This can result in a longer drug half-life and altered metabolic pathways. researchgate.net

Overview of Miglitol's Molecular Architecture and Biological Relevance

Miglitol (B1676588) is an oral anti-diabetic drug that functions as an alpha-glucosidase inhibitor. wikipedia.org Its molecular structure is that of a piperidine (B6355638) derivative, specifically (2R,3R,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol. nih.gov Biologically, miglitol inhibits enzymes in the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.govrcsb.org By delaying carbohydrate digestion, it reduces the sharp increase in blood glucose levels that occurs after a meal. wikipedia.org Unlike some other drugs in its class, miglitol is systemically absorbed but not metabolized, and is excreted by the kidneys. wikipedia.orgdrugbank.com

Defining the Academic Research Scope for Miglitol-d4 Hydrochloride

Miglitol-d4 hydrochloride is the deuterated form of miglitol, where four hydrogen atoms on the N-(2-hydroxyethyl) side chain have been replaced with deuterium. caymanchem.com Its primary role in academic research is as a stable isotope-labeled internal standard for the quantification of miglitol in biological samples using mass spectrometry-based techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). veeprho.com This application is crucial for pharmacokinetic studies, enabling the precise measurement of the absorption, distribution, metabolism, and excretion of the parent drug. veeprho.comnih.gov Furthermore, Miglitol-d4 can be utilized in metabolic studies to investigate the effects of miglitol on carbohydrate metabolism and insulin (B600854) sensitivity.

Physicochemical Properties of Miglitol-d4 Hydrochloride

| Property | Data |

| Molecular Formula | C₈H₁₄D₄ClNO₅ |

| Molecular Weight | 247.71 g/mol |

| Appearance | White to Off-White Solid cymitquimica.com |

| Storage | -20°C |

Synthesis and Characterization

The synthesis of Miglitol-d4 Hydrochloride typically involves a high-pressure hydrogenation reaction using deuterium gas (D₂) in the presence of a palladium on carbon (Pd/C) catalyst. To achieve high isotopic purity, crystallization is a critical step, often utilizing deuterated solvents like deuterated ethanol (B145695) (C₂D₅OD) and toluene-d₈.

Characterization and analytical validation of Miglitol-d4 Hydrochloride are performed using a variety of techniques:

High-Performance Liquid Chromatography (HPLC): Used to assess purity and identify any potential impurities.

Mass Spectrometry (MS): Confirms the molecular weight and the incorporation of deuterium atoms. High-resolution mass spectrometry (HRMS) provides highly accurate mass data. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ²H NMR is used to confirm the location and extent of deuterium incorporation.

Powder X-ray Diffraction (PXRD): Can be used to characterize the crystalline structure of the compound.

Applications in Research

The primary applications of Miglitol-d4 Hydrochloride in a research setting include:

Metabolic Studies: As a stable isotope-labeled compound, it can be used to trace the metabolic fate of miglitol in vivo and in vitro, helping to elucidate its mechanism of action and effects on various metabolic pathways.

Pharmacokinetic (PK) Studies: Its most common use is as an internal standard in LC-MS/MS-based bioanalytical methods. veeprho.com This allows for the accurate and precise quantification of miglitol in biological matrices such as plasma and urine, which is essential for determining the drug's PK profile. nih.govresearchgate.net

Analytical Method Development: It serves as a reference standard for the development and validation of analytical methods for miglitol. axios-research.com

Comparative Analysis: Miglitol vs. Miglitol-d4 Hydrochloride

| Feature | Miglitol | Miglitol-d4 Hydrochloride |

| Molecular Formula | C₈H₁₇NO₅ nih.gov | C₈H₁₄D₄ClNO₅ |

| Molecular Weight | 207.22 g/mol nih.gov | 247.71 g/mol |

| Primary Use | Therapeutic agent for type 2 diabetes wikipedia.org | Research tool, internal standard veeprho.com |

| Metabolism | Not metabolized drugbank.com | Not intended for therapeutic use, but would be expected to have a similar metabolic profile to miglitol. |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H18ClNO5 |

|---|---|

Molecular Weight |

247.71 g/mol |

IUPAC Name |

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)piperidine-3,4,5-triol;hydrochloride |

InChI |

InChI=1S/C8H17NO5.ClH/c10-2-1-9-3-6(12)8(14)7(13)5(9)4-11;/h5-8,10-14H,1-4H2;1H/t5-,6+,7-,8-;/m1./s1/i1D2,2D2; |

InChI Key |

QHWGCVIAMMMOPR-FINLWVDLSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O.Cl |

Canonical SMILES |

C1C(C(C(C(N1CCO)CO)O)O)O.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Deuterated Miglitol Hydrochloride

Strategic Considerations for Site-Specific Deuterium (B1214612) Incorporation

The primary goal of site-specific deuterium incorporation is to introduce the isotopic label at positions that are susceptible to metabolic transformation. nih.gov By replacing a carbon-hydrogen (C-H) bond with a stronger carbon-deuterium (C-D) bond, the rate of metabolic processes involving the cleavage of that bond can be slowed, an effect known as the kinetic isotope effect. nih.gov This can lead to a more favorable pharmacokinetic profile, potentially reducing the formation of unwanted metabolites and increasing the drug's half-life. nih.govisotope.com

For Miglitol (B1676588), an alpha-glucosidase inhibitor, the core piperidine (B6355638) ring with its multiple hydroxyl groups is essential for its therapeutic activity. nih.govresearchgate.net Therefore, the strategic placement of deuterium atoms is typically on peripheral parts of the molecule to avoid interference with its biological target. The known structure of Miglitol-d4, 1-(2-hydroxyethyl-1,1,2,2-d4)-2R-(hydroxymethyl)-3R,4R,5S-piperidinetriol, confirms that the deuterium labels are specifically located on the N-(2-hydroxyethyl) side chain. caymanchem.com This position is a logical choice as it is a potential site for enzymatic oxidation while being distinct from the pharmacologically active core.

The key considerations for this strategy include:

Preservation of Biological Activity: The deuteration site must not be part of the molecule's pharmacophore, ensuring that binding to the target enzyme (α-glucosidase) is not compromised.

Metabolic Stability: The site should be a known or likely position of metabolic attack. The N-dealkylation or oxidation of the side chain is a common metabolic pathway for many drugs.

Synthetic Accessibility: The chosen positions must be accessible for deuterium incorporation through viable chemical reactions without compromising the stereochemistry of the core molecule.

Chemical Synthesis Routes for Miglitol-d4 Hydrochloride

The synthesis of Miglitol-d4 Hydrochloride can be achieved by adapting known synthetic routes for Miglitol, incorporating deuterium at the appropriate step. researchgate.netgoogle.com This generally involves the synthesis of a deuterated precursor which is then attached to the piperidine core.

Hydrogen-Deuterium (H-D) exchange reactions represent a straightforward method for introducing deuterium, often using deuterium oxide (D₂O) as the source. nih.gov These reactions are typically catalyzed by an acid or a base and are most effective for protons that are somewhat acidic, such as those adjacent to a carbonyl group. For a precursor to the N-(2-hydroxyethyl) side chain, such as a protected 2-hydroxyacetaldehyde, base-catalyzed H-D exchange could be employed to deuterate the aldehyde position before its subsequent reduction and incorporation into the final molecule. mdpi.com The exchange rate is highly dependent on factors like temperature, pH, and local molecular structure. nih.govfrontiersin.org

A more direct and common approach involves the use of deuterated reagents and building blocks. isotope.comamerigoscientific.com This method offers high control over the location and extent of deuterium incorporation. For the synthesis of the N-(2-hydroxyethyl-1,1,2,2-d4) side chain, several deuterated reagents could be utilized:

Deuterated Ethylene (B1197577) Glycol or Halohydrins: Commercially available ethylene glycol-d4 or 2-bromoethanol-d4 can be used as starting materials to build the side chain, which is then attached to the piperidine nitrogen via nucleophilic substitution.

Deuterated Reducing Agents: A key step in many Miglitol syntheses is a reduction. google.comhw.ac.uk Using a deuterated reducing agent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) to reduce a precursor ester or aldehyde can introduce deuterium atoms at specific positions. For example, reducing a protected N-glyoxylyl piperidine precursor with LiAlD₄ would install two deuterium atoms on the carbon adjacent to the nitrogen.

The table below illustrates a hypothetical reaction using a deuterated reagent.

| Reactant 1 | Reactant 2 (Deuterated) | Product | Purpose |

| 1-Deoxynojirimycin (piperidine core) | Bromoethanol-d4 | Miglitol-d4 | Alkylation of the piperidine nitrogen with a pre-labeled side chain. |

| Protected N-(carboxy-methyl)-piperidine | Lithium aluminum deuteride (LiAlD₄) | Protected N-(dihydroxyethyl-d4)-piperidine | Reduction of a carboxylic acid precursor to form the deuterated side chain. |

Electrochemical methods offer a modern, efficient, and environmentally friendly alternative for deuteration. nju.edu.cn These reactions use an electric current to drive the incorporation of deuterium, often from D₂O, avoiding the need for expensive deuterated reagents or harsh chemical reductants. nju.edu.cnresearchgate.net This technique can be highly selective and proceeds under mild conditions. rsc.org For a Miglitol precursor, an electrochemical reduction of an appropriate functional group (e.g., an unsaturated bond or a carbonyl group in the side chain) in the presence of D₂O could achieve the desired deuteration with high efficiency. researchgate.net This approach is particularly valuable for late-stage functionalization of complex molecules.

Purification Techniques for Isotopic Purity of Miglitol-d4 Hydrochloride

Achieving high isotopic purity is crucial for the intended use of Miglitol-d4 Hydrochloride as an internal standard. moravek.com Purification is necessary to remove any unreacted starting materials, chemical impurities, and, most importantly, incompletely deuterated isotopologues (d0, d1, d2, d3).

Standard purification techniques are employed, with adaptations for separating isotopologues:

High-Performance Liquid Chromatography (HPLC): This is one of the most powerful techniques for purifying isotopically labeled compounds. moravek.com Reverse-phase HPLC can separate molecules based on slight differences in polarity, which can be influenced by the presence of deuterium.

Recrystallization: This classic technique can be highly effective for enriching the desired deuterated compound. By carefully selecting the solvent system, it is often possible to crystallize the d4 compound preferentially, leaving lesser-deuterated species in the solution.

Column Chromatography: Silica gel chromatography is used for gross purification to remove significant chemical impurities before the final purification steps aimed at isotopic enrichment.

The success of the purification is assessed using the analytical techniques described in the following section. The target is typically an isotopic purity of ≥98% for the d4 isotopologue. caymanchem.com

Assessment of Deuteration Efficiency and Isotopic Abundance

The final step in the process is to verify the level and location of deuterium incorporation. The two primary analytical methods for this assessment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. amerigoscientific.comnih.gov

Mass Spectrometry (MS): MS separates ions based on their mass-to-charge (m/z) ratio. khanacademy.org Since deuterium has a mass of approximately 2 amu while hydrogen has a mass of 1 amu, each incorporated deuterium atom increases the molecular weight of the compound by one unit. High-resolution mass spectrometry (HRMS) can precisely determine the mass of the labeled compound and quantify the relative abundance of each isotopologue (d0, d1, d2, d3, d4). nih.gov

The table below shows the expected m/z values for protonated Miglitol and its deuterated forms in an ESI-MS analysis.

| Isotopologue | Formula | Exact Mass (Monoisotopic) | Expected [M+H]⁺ m/z |

| Miglitol (d0) | C₈H₁₇NO₅ | 207.1107 | 208.1180 |

| Miglitol-d1 | C₈H₁₆DNO₅ | 208.1170 | 209.1243 |

| Miglitol-d2 | C₈H₁₅D₂NO₅ | 209.1232 | 210.1305 |

| Miglitol-d3 | C₈H₁₄D₃NO₅ | 210.1295 | 211.1368 |

| Miglitol-d4 | C₈H₁₃D₄NO₅ | 211.1358 | 212.1431 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the specific location of the deuterium atoms. wiley.comnih.gov

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Miglitol-d4, the signals corresponding to the protons on the N-(2-hydroxyethyl) side chain would be absent or significantly diminished, confirming that deuteration occurred at the intended positions.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, showing signals only for the positions where deuterium has been incorporated. This provides unambiguous proof of the labeling site.

¹³C NMR (Carbon NMR): The signals for carbon atoms bonded to deuterium (C-D) appear as multiplets (due to C-D coupling) and are often shifted slightly upfield compared to their C-H counterparts, providing further structural confirmation.

Together, MS and NMR provide a complete picture of the success of the synthesis, confirming the isotopic purity, abundance, and site-specific incorporation of deuterium in the final Miglitol-d4 Hydrochloride product.

Comprehensive Analytical Characterization of Miglitol D4 Hydrochloride

Advanced Chromatographic Techniques for Separation and Analysis

Chromatographic methods are fundamental for separating Miglitol-d4 Hydrochloride from its unlabeled counterpart and other potential impurities, ensuring accurate analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Deuterated Analogs

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of deuterated compounds like Miglitol-d4 Hydrochloride, primarily due to its high sensitivity and selectivity. semanticscholar.orgmedchemexpress.com This method is frequently employed in pharmacokinetic studies to quantify drug concentrations in biological matrices. nih.gov Miglitol-d4 is commonly used as an internal standard for the quantification of miglitol (B1676588) itself. caymanchem.com

The chromatographic separation is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). The separation mechanism relies on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. nih.gov Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for polar molecules like miglitol. nih.govnih.gov

Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity. In MRM, a specific precursor ion (the molecular ion of Miglitol-d4) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and a specific product ion is monitored in the third quadrupole. This specific precursor-to-product ion transition is unique to the analyte, minimizing interference from matrix components. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Miglitol-d4 Analysis

| Parameter | Typical Condition |

|---|---|

| Chromatography | |

| Column | Reversed-phase C18 (e.g., 50 x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Ammonium acetate (B1210297) buffer in water/acetonitrile nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) or APCI nih.govnih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z 212.3 (for [M+H]⁺ of Miglitol-d4) |

| Product Ion (Q3) | Specific fragment ion (e.g., m/z 96.1) |

Gas Chromatography-Mass Spectrometry (GC-MS) in Isotopic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for isotopic analysis, though it often requires derivatization for polar, non-volatile compounds like Miglitol-d4 Hydrochloride to increase their volatility and thermal stability.

A notable phenomenon in the GC analysis of deuterated compounds is the "chromatographic isotope effect," where the deuterated analog may exhibit a slightly shorter retention time than its protiated (non-deuterated) counterpart. nih.govchromforum.org This is attributed to the subtle differences in intermolecular interactions between the analytes and the GC column's stationary phase; the C-D bond is slightly shorter and stronger than the C-H bond, which can influence the molecule's interaction with the stationary phase. chromforum.org

For analysis, after suitable derivatization (e.g., silylation), the sample is injected into the GC. The components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, are ionized (typically by electron impact ionization, EI), and the resulting ions are separated based on their mass-to-charge ratio. The mass spectrum provides a fragmentation pattern that can confirm the identity of the compound, while the mass shift of 4 amu confirms the presence of the four deuterium (B1214612) atoms in Miglitol-d4.

Table 2: General GC-MS Considerations for Isotopic Analysis of Miglitol-d4

| Parameter | Detail |

|---|---|

| Sample Prep | Derivatization (e.g., silylation) is typically required to increase volatility. |

| GC Column | A nonpolar or medium-polarity column (e.g., DB-1, DB-5) is often used. researchgate.net |

| Isotope Effect | Expect slightly earlier elution of Miglitol-d4 compared to unlabeled Miglitol. nih.govchromforum.org |

| MS Detection | Full scan mode to observe the molecular ion and fragmentation pattern. Selected Ion Monitoring (SIM) for enhanced sensitivity. |

High-Performance Liquid Chromatography (HPLC) with Specialized Detection

High-Performance Liquid Chromatography (HPLC) with detectors other than mass spectrometry is widely used for the analysis of miglitol and its related substances. nih.govmdpi.com Since miglitol lacks a strong chromophore, detection is often performed at low UV wavelengths, typically around 210-220 nm. nih.govnih.gov

Various HPLC methods have been developed, including reversed-phase and hydrophilic interaction chromatography (HILIC). A common approach involves an RP-HPLC method on a C18 or a specialized carbohydrate column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. nih.govdntb.gov.ua

Besides UV detection, other specialized detectors can be employed. The Evaporative Light Scattering Detector (ELSD) is suitable for non-volatile analytes like miglitol that lack a UV chromophore. ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining solid analyte particles. This provides a response that is more uniform and independent of the analyte's optical properties compared to UV detection.

Table 3: Representative RP-HPLC Method for Miglitol Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Prevail Carbohydrate ES (250 × 4.6 mm, 5 µm) dntb.gov.ua or Inertsil Amino C18 nih.gov |

| Mobile Phase | Acetonitrile and aqueous phosphate (B84403) buffer nih.govnih.gov |

| Flow Rate | 1.0 - 1.5 mL/min nih.govdntb.gov.ua |

| Temperature | 35 °C dntb.gov.ua |

| Detection | UV at 210 nm nih.gov or 220 nm nih.gov |

| Retention Time | ~24.0 min (method dependent) dntb.gov.ua |

Spectroscopic Methods for Structural Elucidation and Quantitative Deuteration

Spectroscopic techniques are indispensable for confirming the precise molecular structure and assessing the degree and location of isotopic labeling in Miglitol-d4 Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ²H, ¹³C) for Positional Deuteration

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for determining the exact position of deuterium atoms within a molecule.

¹H (Proton) NMR: In the ¹H NMR spectrum of Miglitol-d4, the signals corresponding to the protons on the two methylene (B1212753) groups of the hydroxyethyl (B10761427) side chain would be absent or significantly diminished. This provides clear evidence of deuterium substitution at these specific positions.

²H (Deuterium) NMR: This technique directly observes the deuterium nuclei. The ²H NMR spectrum would show signals at chemical shifts corresponding to the deuterated positions, providing unambiguous confirmation of the location of the labels.

¹³C NMR: The ¹³C NMR spectrum is also affected by deuteration. The carbon atoms directly bonded to deuterium (C-D) will exhibit a characteristic multiplet splitting pattern due to ¹³C-²H coupling (a triplet for a CD group and a quintet for a CD₂ group). Furthermore, these carbon signals will experience an isotopic shift, typically appearing slightly upfield compared to the corresponding signals in the unlabeled compound. researchgate.net

Table 4: Expected NMR Spectral Features for Miglitol-d4 Hydrochloride

| Nucleus | Expected Observation |

|---|---|

| ¹H | Absence of signals for the -CH₂-CH₂-OH protons on the side chain. |

| ²H | Presence of signals confirming deuterium at the C1' and C2' positions of the hydroxyethyl group. |

| ¹³C | Triplet or quintet splitting patterns and an upfield shift for the side-chain carbon signals due to C-D coupling. |

High-Resolution Mass Spectrometry (HRMS) for Isotopic Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which serve two critical purposes: confirming the elemental composition and determining the isotopic purity of the labeled compound. mdpi.com Unlike nominal mass spectrometry which measures mass to the nearest integer, HRMS can measure mass to several decimal places. frontagelab.com

This accuracy allows for the unambiguous determination of a molecule's elemental formula. The measured mass of Miglitol-d4 will be significantly different from that of unlabeled miglitol, reflecting the mass difference between four deuterium atoms and four hydrogen atoms. A mass measurement within a narrow tolerance (typically <5 ppm) of the calculated exact mass provides strong evidence for the correct elemental composition. mdpi.comfrontagelab.com

Furthermore, HRMS can resolve the isotopic distribution of the sample. This allows for the quantification of the isotopic purity by measuring the relative abundances of the d0 (unlabeled), d1, d2, d3, and d4 species. For Miglitol-d4, the mass spectrum should show a dominant peak corresponding to the d4 species, with very low intensities for the lower-mass isotopologues.

Table 5: Calculated Exact Masses for Miglitol and Miglitol-d4

| Compound | Formula | Calculated Monoisotopic Mass ([M+H]⁺) |

|---|---|---|

| Miglitol | C₈H₁₈NO₅⁺ | 208.11795 |

| Miglitol-d4 | C₈H₁₄D₄NO₅⁺ | 212.14310 |

Vibrational Spectroscopy (IR, Raman) for Deuterium Bond Confirmation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, serves as a definitive tool for the structural confirmation of isotopically labeled compounds such as Miglitol-d4 Hydrochloride. The substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), induces a predictable shift in the vibrational frequencies of bonds involving this atom. This phenomenon is rooted in the principles of molecular vibrations, where the frequency is inversely proportional to the reduced mass of the vibrating atoms.

In the case of Miglitol-d4 Hydrochloride, the deuterium atoms are located on the N-(2-hydroxyethyl) side chain. caymanchem.com The most significant spectral changes are therefore expected in the stretching and bending vibrations associated with the C-D bonds compared to the C-H bonds in non-deuterated Miglitol.

Infrared (IR) Spectroscopy: The C-H stretching vibrations in aliphatic compounds typically appear in the 2850-3000 cm⁻¹ region of the IR spectrum. Due to the increased reduced mass of the C-D bond, the corresponding C-D stretching frequency is expected to shift to a lower wavenumber, generally appearing in the 2100-2250 cm⁻¹ range. This shift is a direct and reliable confirmation of successful deuteration. The relationship between the C-H and C-D stretching frequencies (ν) can be approximated by the following equation:

ν_CD ≈ ν_CH / √2

This calculation predicts the C-D stretch to be approximately 0.707 times the frequency of the C-H stretch. youtube.com Similarly, C-H bending (scissoring, wagging, twisting) vibrations, which appear in the 1350-1480 cm⁻¹ region, will also shift to lower frequencies upon deuteration.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. C-H and the corresponding C-D stretching vibrations are also observable in Raman spectra. cdnsciencepub.com The same frequency shifts to lower wavenumbers are expected for the C-D bonds in the Raman spectrum of Miglitol-d4 Hydrochloride. researchgate.netresearchgate.net The presence of strong Raman bands in the C-D stretching region would provide further unambiguous evidence of deuteration. cdnsciencepub.com

The table below summarizes the expected vibrational frequency shifts for key bonds in Miglitol-d4 Hydrochloride compared to its non-deuterated analogue.

| Vibrational Mode | Typical C-H Wavenumber (cm⁻¹) | Expected C-D Wavenumber (cm⁻¹) | Spectroscopy Method |

| Aliphatic C-H Stretch | 2850 - 3000 | 2100 - 2250 | IR, Raman |

| CH₂ Bending (Scissoring) | 1450 - 1480 | ~1025 - 1045 | IR, Raman |

| CH₂ Bending (Wagging) | 1150 - 1350 | ~815 - 955 | IR, Raman |

Note: The expected C-D wavenumbers are approximate and can be influenced by the specific chemical environment within the molecule.

By comparing the IR and Raman spectra of Miglitol-d4 Hydrochloride with that of an unlabeled Miglitol reference standard, the disappearance of characteristic C-H absorption bands and the appearance of new, shifted C-D absorption bands provide conclusive confirmation of the isotopic labeling.

Development and Validation of Analytical Methods for Miglitol-d4 Hydrochloride as a Reference Standard

Miglitol-d4 Hydrochloride is primarily intended for use as an internal standard in quantitative bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.com The development and validation of such methods are critical to ensure accurate, reliable, and reproducible measurement of the non-deuterated drug, Miglitol, in complex biological matrices like plasma or urine.

Method Development:

The goal of method development is to create a robust procedure for the identification and quantification of a substance. labmanager.com When using a stable isotope-labeled (SIL) internal standard like Miglitol-d4 Hydrochloride, the development process focuses on optimizing chromatographic and mass spectrometric conditions to achieve clear separation, high sensitivity, and specificity for both the analyte (Miglitol) and the internal standard (Miglitol-d4 Hydrochloride).

Key steps in method development include:

Selection of Analytical Technique: LC-MS/MS is the preferred technique due to its high sensitivity and specificity. acs.org

Optimization of Mass Spectrometric Conditions: This involves tuning the mass spectrometer to identify the most stable and intense precursor and product ions for both Miglitol and Miglitol-d4 Hydrochloride. This is typically done in Multiple Reaction Monitoring (MRM) mode. The mass difference of 4 Da between the analyte and the SIL internal standard allows for their distinct detection without mutual interference.

Optimization of Chromatographic Conditions: A suitable HPLC or UPLC column (e.g., C18) and mobile phase are selected to achieve good peak shape, resolution, and a short run time. nih.govnih.govgsconlinepress.com The goal is to ensure that Miglitol and Miglitol-d4 Hydrochloride co-elute, as their chemical properties are nearly identical. nih.gov This co-elution is crucial for compensating for matrix effects and variations during sample processing and injection.

Sample Preparation: A procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is developed to efficiently extract the analyte and internal standard from the biological matrix while minimizing interferences.

Method Validation:

Method validation is the process of confirming that the developed analytical procedure is suitable for its intended purpose. emerypharma.com Regulatory bodies like the FDA and international guidelines such as ICH provide frameworks for validating bioanalytical methods. iipseries.org The use of Miglitol-d4 Hydrochloride as an internal standard is integral to demonstrating the method's performance across several key validation parameters.

| Validation Parameter | Description | Role of Miglitol-d4 Hydrochloride |

| Specificity/Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | Ensures that signals detected at the mass transitions for Miglitol and Miglitol-d4 HCl are free from interference from endogenous matrix components. |

| Accuracy | The closeness of the measured concentration to the true concentration. It is often expressed as percent bias. | The consistent response ratio of analyte to SIL standard corrects for variability in sample preparation and instrument response, leading to high accuracy. acs.org |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is expressed as the coefficient of variation (%CV). | Compensates for random errors during the analytical process, resulting in low variability and high precision for the calculated analyte concentration. |

| Linearity and Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. | A calibration curve is generated by plotting the peak area ratio (Miglitol/Miglitol-d4 HCl) against the analyte concentration. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | N/A (Not directly assessed by the internal standard). |

| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | The internal standard's consistent signal helps ensure reliable quantification at the lower end of the calibration range. |

| Matrix Effect | The alteration of ionization efficiency by co-eluting matrix components. | Since Miglitol-d4 HCl co-elutes and has nearly identical physicochemical properties to Miglitol, it experiences the same degree of ion suppression or enhancement, effectively canceling out the matrix effect. |

| Stability | The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals. | The SIL standard is used to accurately quantify the analyte in stability studies (e.g., freeze-thaw, short-term, and long-term stability). |

By successfully completing this rigorous validation process, an analytical method using Miglitol-d4 Hydrochloride as an internal standard can be confidently deployed for high-throughput quantitative analysis in clinical or research settings.

Mechanistic Investigations into Deuteration Effects on Miglitol S Metabolic Profile

In Vitro Metabolic Stability Studies of Deuterated Miglitol (B1676588) Analogs

In vitro metabolic stability assays are fundamental in drug discovery to predict a drug's behavior in vivo. nuvisan.com These assays typically involve incubating a compound with liver microsomes or hepatocytes and measuring its rate of disappearance. nuvisan.com Although Miglitol is understood to have minimal metabolism, studying its deuterated analogs provides a definitive method to probe for any potential enzymatic degradation. taylorandfrancis.com Deuteration can significantly improve the metabolic stability of compounds that are susceptible to metabolism at the site of deuteration. mdpi.com

The primary mechanism by which deuteration affects metabolism is the kinetic isotope effect (KIE). The cleavage of a C-H bond is often the rate-limiting step in the metabolism of many drugs. nih.gov Because the C-D bond is stronger and vibrates at a lower frequency, it requires more energy to break. This results in a slower reaction rate for the deuterated compound compared to its hydrogenated counterpart. The magnitude of this effect (expressed as kH/kD, the ratio of the reaction rates) can vary but is typically between 2 and 10 for primary KIEs where the C-H bond is broken in the rate-determining step. nih.gov For a compound like Miglitol, even if a minor metabolic pathway exists, deuteration at the site of metabolism would be expected to slow this process, making the deuterated analog even more stable.

The cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of over 90% of all drugs. nih.gov These enzymes catalyze a variety of oxidative reactions, often involving C-H bond cleavage. researchgate.net Therefore, deuteration is a key strategy to modulate CYP-mediated metabolism. While Miglitol's clearance is predominantly renal, investigating Miglitol-d4 with in vitro systems like human liver microsomes (HLM) serves to confirm the lack of significant CYP involvement. taylorandfrancis.com In studies with other drugs, deuteration has been shown to decrease the rate of CYP-mediated metabolism, leading to lower intrinsic clearance and longer half-lives. nih.gov For example, the in vitro intrinsic clearance of d3-enzalutamide in human liver microsomes was found to be 72.9% lower than that of the non-deuterated compound. nih.gov A similar investigatory study with Miglitol-d4 would be expected to show a very high percentage of the parent compound remaining after incubation with liver microsomes, confirming its low metabolic turnover.

Exploration of Metabolic Shunting Phenomena Induced by Deuteration

Metabolic shunting, or metabolic switching, is a phenomenon where blocking one metabolic pathway via deuteration causes the metabolism to shift to an alternative, non-deuterated site on the molecule. researchgate.netresearchgate.net This can occur if a drug has multiple potential sites of metabolism. By making one site more resistant to enzymatic attack (due to the KIE), the metabolizing enzymes may target a different, more vulnerable C-H bond elsewhere in the molecule. researchgate.net This can lead to a change in the metabolite profile, potentially reducing the formation of an undesirable metabolite or increasing the formation of a desired one. researchgate.net In the context of Miglitol, which is largely inert metabolically, the use of Miglitol-d4 could be an exploratory tool. If any metabolites were to be formed from Miglitol-d4, their profile could be compared to that of Miglitol to determine if the deuteration site is a potential, albeit minor, site of metabolism that could lead to shunting if other parts of the molecule were susceptible.

Comparative Metabolic Fate Analysis of Miglitol and Miglitol-d4 in Biological Systems

A comparative metabolic fate study would be the definitive step to confirm the effects of deuteration. This would involve administering both Miglitol and Miglitol-d4 to preclinical species and analyzing plasma, urine, and feces over time. The primary goal would be to confirm that Miglitol-d4, like its non-deuterated counterpart, is excreted largely unchanged in the urine. taylorandfrancis.com Such a study would provide data on key pharmacokinetic parameters.

Table 2: Illustrative Comparative Pharmacokinetic Parameters This table is hypothetical and illustrates expected outcomes based on the known properties of Miglitol and the principles of deuteration.

| Parameter | Miglitol (Expected) | Miglitol-d4 (Hypothesized) | Rationale for Hypothesized Outcome |

|---|---|---|---|

| Bioavailability | High (dose-dependent absorption) | Similar to Miglitol | Deuteration does not typically alter absorption. |

| Metabolites Detected | None significant | None significant | Confirms that deuteration does not induce new metabolic pathways. |

| Primary Route of Excretion | Renal (unchanged drug) | Renal (unchanged drug) | Confirms that the primary clearance mechanism is unaffected. |

| Plasma Half-life (t½) | ~2 hours | Similar to Miglitol | With no significant metabolism, the KIE would not affect the elimination rate. |

The results of such a comparative analysis would be expected to show that the metabolic fate of Miglitol-d4 is identical to that of Miglitol, providing conclusive evidence of the compound's metabolic stability and reinforcing its suitability as an internal standard.

Theoretical and Computational Modeling of Deuterium's Impact on Metabolic Pathways

Before synthesizing and testing deuterated compounds, theoretical and computational models can predict the potential effects of deuteration. Molecular docking simulations can be used to model how a drug candidate fits into the active site of a metabolizing enzyme, such as a specific CYP isoform. researchgate.net These models can help identify potential sites of metabolism (SoMs) by determining which C-H bonds are in closest proximity to the enzyme's catalytic center. researchgate.net By applying this to Miglitol, researchers could computationally screen for any potential interactions with key metabolizing enzymes. The models could predict whether any part of the Miglitol molecule is likely to undergo metabolism. Furthermore, computational chemistry can be used to calculate the theoretical magnitude of the kinetic isotope effect for specific C-H bonds, helping to prioritize which positions to deuterate for maximum metabolic protection if a liability were identified. For a compound like Miglitol, these theoretical studies would likely confirm its low propensity for metabolism, aligning with experimental observations.

Table of Compounds Mentioned

| Compound Name |

|---|

| Miglitol |

| Miglitol-d4 Hydrochloride |

| Enzalutamide |

| d3-Enzalutamide |

| IQS016 |

Stability Assessment and Degradation Product Profiling of Miglitol D4 Hydrochloride

Controlled Degradation Studies for Stress Condition Analysis

The stability of a pharmaceutical compound is a critical attribute that determines its quality, safety, and efficacy over its shelf life. To assess the intrinsic stability of Miglitol-d4 Hydrochloride, controlled degradation studies, also known as forced degradation or stress testing, are essential. These studies involve subjecting the compound to a variety of environmental conditions that are more severe than those it would typically encounter during storage and use. The goal is to accelerate degradation, thereby identifying potential degradation pathways and demonstrating the specificity of analytical methods developed to monitor stability. nih.govfarmaciajournal.com

While specific degradation studies on Miglitol-d4 Hydrochloride are not extensively detailed in published literature, the behavior of its non-deuterated counterpart, Miglitol (B1676588), provides a strong predictive framework. As per International Conference on Harmonisation (ICH) guidelines, stress testing for Miglitol typically includes exposure to hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress conditions. nih.gov

Studies on Miglitol have shown it to be a highly stable molecule under most stress conditions. No significant degradation has been observed when subjected to acid hydrolysis (e.g., 0.5 N HCl), base hydrolysis (e.g., 0.5 N NaOH), neutral hydrolysis (water), thermal stress (e.g., 105°C for 10 days), or photolytic stress. nih.gov However, substantial degradation is consistently reported under oxidative conditions, for instance, when exposed to hydrogen peroxide. nih.gov This indicates that the primary degradation pathway for the Miglitol molecule involves oxidation. For Miglitol-d4 Hydrochloride, a similar stability profile is anticipated, with particular susceptibility to oxidative stress.

The results from these controlled studies are fundamental for identifying the most likely degradation products and for establishing appropriate storage conditions.

Table 1: Summary of Forced Degradation Conditions for Miglitol and Expected Profile for Miglitol-d4 Hydrochloride

| Stress Condition | Typical Reagent/Condition | Observed Degradation (Miglitol) | Anticipated Degradation (Miglitol-d4 HCl) |

|---|---|---|---|

| Acid Hydrolysis | 0.5 N HCl at room temperature | No significant degradation observed. nih.gov | No significant degradation expected. |

| Base Hydrolysis | 0.5 N NaOH at room temperature | No significant degradation observed. nih.gov | No significant degradation expected. |

| Neutral Hydrolysis | Water at room temperature | No significant degradation observed. nih.gov | No significant degradation expected. |

| Oxidative | Hydrogen Peroxide (e.g., 3-30%) at room temp | Substantial degradation observed. nih.gov | Substantial degradation expected; kinetics may be altered. |

| Thermal | Dry heat (e.g., 105°C for 10 days) | No significant degradation observed. nih.gov | No significant degradation expected. |

| Photolytic | ICH Q1B conditions (UV/Vis light exposure) | No significant degradation observed. nih.gov | No significant degradation expected. |

Identification and Structural Characterization of Degradation Products of Miglitol-d4

Following forced degradation studies, the next critical step is the identification and structural characterization of any resulting degradation products (DPs). This process is vital for understanding the degradation pathways and ensuring that the analytical methods can adequately detect and quantify potentially harmful impurities. researchgate.net Modern analytical techniques, particularly the hyphenation of liquid chromatography with mass spectrometry (LC-MS), are indispensable for this purpose. researcher.lifenih.gov

In the case of Miglitol, which shows degradation primarily under oxidative stress, studies have led to the detection of a principal degradation product. nih.gov Analysis using LC-MS revealed that this degradant has a mass that is 16 atomic mass units higher than the parent Miglitol molecule. nih.gov This mass increase strongly suggests an oxidation event, such as the formation of an N-oxide on the piperidine (B6355638) ring nitrogen or the addition of a hydroxyl group at one of the carbon positions.

For Miglitol-d4, the same oxidative degradation pathway is expected to be dominant. The resulting primary degradation product would therefore be anticipated to have a mass of M+16, where M is the mass of the deuterated parent compound. The structural elucidation process would involve high-resolution mass spectrometry (HRMS) to confirm the elemental composition of the DP and tandem mass spectrometry (MS/MS) to study its fragmentation pattern. researchgate.net By comparing the fragmentation of the DP with that of the parent Miglitol-d4, the site of oxidation can be pinpointed.

Table 2: Characterization of the Primary Oxidative Degradation Product

| Attribute | Finding for Miglitol Degradant | Expected Finding for Miglitol-d4 Degradant |

|---|---|---|

| Originating Stress | Oxidative (Hydrogen Peroxide). nih.gov | Oxidative (Hydrogen Peroxide). |

| Mass Change | +16 amu relative to parent compound. nih.gov | +16 amu relative to parent compound. |

| Proposed Structure | N-oxide or hydroxylated derivative. nih.gov | N-oxide or hydroxylated derivative. |

| Primary Identification Technique | LC-MS, LC-MS/MS. researchgate.net | LC-MS, LC-MS/MS, HRMS. |

Development of Stability-Indicating Methods for Miglitol-d4 Hydrochloride

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or product over time. chromatographyonline.com The method must be able to accurately measure the active ingredient without interference from any degradation products, process impurities, or other potential components. farmaciajournal.com For Miglitol-d4 Hydrochloride, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and effective approach. nih.govchula.ac.th

The development of a SIAM for Miglitol-d4 involves several key steps:

Column and Mobile Phase Selection: Chromatographic separation is typically achieved on a C18 column. nih.gov The mobile phase often consists of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile. nih.govmdpi.com The pH of the buffer and the gradient of the organic modifier are optimized to achieve good resolution between the parent peak of Miglitol-d4 and all potential degradation products generated during stress studies.

Detector Wavelength Selection: Miglitol lacks a strong chromophore, so detection is usually performed at a low UV wavelength, such as 210 nm or 220 nm, to ensure adequate sensitivity for both the active compound and its impurities. nih.govmdpi.com

Method Validation: The method must be validated according to ICH guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness. nih.gov Specificity is proven by analyzing samples from forced degradation studies and showing that the peaks for degradation products are well-resolved from the main Miglitol-d4 peak. nih.gov

The ultimate goal is a reliable and robust method that can be used for routine quality control and stability testing of Miglitol-d4 Hydrochloride.

Table 3: Typical Parameters for a Stability-Indicating HPLC Method

| Parameter | Typical Condition | Reference |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | nih.govmdpi.com |

| Mobile Phase | Acetonitrile and Phosphate Buffer | nih.govmdpi.com |

| Detection | UV at 210 nm or 220 nm | nih.govmdpi.com |

| Flow Rate | 1.0 - 1.5 mL/min | nih.govmdpi.com |

| Temperature | Ambient or controlled (e.g., 35°C) | mdpi.com |

Influence of Deuteration on the Chemical Degradation Kinetics of Miglitol

The substitution of hydrogen atoms with deuterium (B1214612) can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect arises because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational energy than the corresponding carbon-hydrogen (C-H) bond. nih.gov Consequently, more energy is required to break a C-D bond, and if this bond cleavage is the rate-determining step of a reaction, the reaction will proceed more slowly for the deuterated compound. nih.govnih.gov

In Miglitol-d4 Hydrochloride, the four deuterium atoms are located on the ethyl group attached to the piperidine nitrogen. caymanchem.com As established in forced degradation studies, the primary pathway of degradation for Miglitol is oxidation. nih.gov If the rate-limiting step of this oxidative degradation involves the cleavage of a C-H bond on this specific ethyl group, then the degradation of Miglitol-d4 would be expected to proceed at a slower rate than that of non-deuterated Miglitol.

This slowing of degradation kinetics could translate to enhanced chemical stability for the deuterated compound under oxidative stress conditions. However, if the oxidative attack occurs elsewhere on the molecule (e.g., direct oxidation of the nitrogen to an N-oxide) and does not involve the cleavage of these specific C-H bonds as the rate-limiting step, then the KIE would be negligible, and the degradation rates of Miglitol and Miglitol-d4 would be similar. Therefore, a comparative kinetic study of the oxidative degradation of both Miglitol and Miglitol-d4 would be necessary to definitively quantify the impact of deuteration on the compound's chemical stability.

Impurity Analysis and Reference Standard Applications of Miglitol D4 Hydrochloride

Role of Miglitol-d4 Hydrochloride in Quantitative Impurity Profiling of Miglitol (B1676588)

Miglitol-d4 Hydrochloride serves as a stable isotope-labeled (SIL) internal standard, a critical tool in modern analytical chemistry, particularly for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS). crimsonpublishers.commusechem.com An internal standard is a compound with similar physicochemical properties to the analyte, added in a constant amount to all samples, including calibration standards and unknowns. scioninstruments.comresearchgate.net The quantification is then based on the ratio of the analytical response of the target analyte to that of the internal standard. scioninstruments.comresearchgate.net This technique effectively corrects for variations in sample preparation, injection volume, and matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, thereby improving the accuracy and precision of the results. crimsonpublishers.comchromatographyonline.comlcms.cz

The use of a deuterated analogue like Miglitol-d4 Hydrochloride is considered the gold standard for an internal standard in LC-MS assays. crimsonpublishers.comscioninstruments.com Because it is chemically almost identical to Miglitol, it co-elutes chromatographically and exhibits nearly the same extraction recovery and ionization efficiency. waters.comamazonaws.com However, its increased mass due to the four deuterium (B1214612) atoms allows it to be distinguished from the unlabeled Miglitol by the mass spectrometer. bioszeparacio.hu

In the quantitative impurity profiling of Miglitol, Miglitol-d4 Hydrochloride is indispensable. Pharmaceutical regulations require the identification and quantification of impurities in active pharmaceutical ingredients (APIs) to ensure safety and efficacy. synthinkchemicals.com Miglitol synthesis can result in several related substances, such as its precursor 1-Deoxynojirimycin (DNJ) and various epimeric impurities. nih.gov By adding a known concentration of Miglitol-d4 Hydrochloride to a Miglitol sample, analysts can accurately determine the concentration of these impurities relative to the main compound, ensuring that they fall within regulatory limits. synthinkchemicals.comnih.gov

Table 1: Application of Miglitol-d4 Hydrochloride in the Analysis of Miglitol and Its Related Substances

| Compound Name | CAS Number | Role in Analysis | Rationale for Using Miglitol-d4 HCl |

| Miglitol | 72432-03-2 | Analyte (API) | Accurate quantification by correcting for analytical variability. |

| 1-Deoxynojirimycin (DNJ) | 19130-96-2 | Process Impurity | Precise measurement of a key starting material and potential impurity. |

| Galacto-Miglitol | 132310-34-0 | Epimeric Impurity | Ensures accurate quantification despite potential matrix differences. |

| Miglitol Impurity A | 1370331-33-1 | Unspecified Impurity | Provides a reliable reference for quantifying unknown or specified impurities. |

| Miglitol Impurity B | N/A | Unspecified Impurity | Improves method robustness and inter-sample precision. |

| Miglitol Impurity C | 1550201-56-3 | Unspecified Impurity | Corrects for variations during sample extraction and instrumental analysis. |

Data sourced from publicly available information on Miglitol impurities. nih.govaxios-research.com

Analytical Strategies for Related Substances in Deuterated Compound Synthesis

The synthesis of a stable isotope-labeled compound like Miglitol-d4 Hydrochloride is a complex process that can generate its own set of impurities. researchgate.net These are distinct from the impurities found in the unlabeled API and are critical to characterize, as they can directly impact the standard's performance. The primary impurities of concern are isotopic in nature and include under-deuterated, over-deuterated, and mis-deuterated species. bvsalud.orgacs.org For instance, the synthesis might yield Miglitol-d3 or Miglitol-d5, or the deuterium atoms might be incorporated at incorrect positions within the molecule. acs.org The presence of residual unlabeled Miglitol is also a critical parameter to control. chromatographyonline.com

A multi-technique analytical approach is required to confirm the structure and assess the isotopic purity of Miglitol-d4 Hydrochloride.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and determine the isotopic distribution. It can quantify the percentage of d4, d3, d5, and other isotopologues, providing a clear picture of the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR are powerful tools for determining the exact location of the deuterium labels. By comparing the spectra of the labeled and unlabeled compounds, chemists can confirm that deuteration occurred at the intended positions and that there is no residual starting material. rsc.org

Molecular Rotational Resonance (MRR) Spectroscopy: This advanced technique offers unambiguous and highly accurate measurements of isotopic purity and can distinguish between different isotopomers (compounds with the same number of isotopes but at different locations). acs.org

These strategies ensure that the deuterated standard has high isotopic purity and is well-characterized, which is essential for its function as a reliable tool in quantitative analysis. acs.org

Table 2: Analytical Techniques for Characterizing Deuterated Compounds

| Analytical Technique | Information Provided | Types of Impurities Detected |

| High-Resolution Mass Spectrometry (HRMS) | Isotopic distribution, confirmation of elemental composition. | Unlabeled analyte, under- and over-deuterated species (isotopologues). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Location of deuterium labels, structural confirmation. | Mis-deuterated species (isotopomers), structural impurities. |

| Liquid Chromatography (LC) | Chromatographic purity, separation from non-isotopic impurities. | Synthesis byproducts, starting materials, other related substances. |

| Molecular Rotational Resonance (MRR) | Unambiguous identification and quantification of all isotopologues and isotopomers. | All isotopic variants, including positional isomers. |

Traceability and Certification Standards for Stable Isotope Reference Materials

For Miglitol-d4 Hydrochloride to be used as a reliable reference standard in regulated pharmaceutical analysis, it must be produced and certified according to stringent international standards. aroscientific.comlgcstandards.comusp.org The most critical accreditation for producers of Certified Reference Materials (CRMs) is ISO 17034. aroscientific.comlabunlimited.comnata.com.au This standard outlines the requirements for the competence of reference material producers, ensuring that materials are manufactured with the highest level of quality assurance. aroscientific.comaroscientific.com

Key components of CRM certification under ISO 17034 include:

Traceability: The certified value of the reference material must be metrologically traceable to a national or international standard, such as those maintained by the National Institute of Standards and Technology (NIST) in the USA or the National Physical Laboratory (NPL) in the UK. wikipedia.orgezag.com This is achieved through an unbroken chain of comparisons, each with stated uncertainties. ezag.com

Homogeneity and Stability: The producer must demonstrate that the material is sufficiently homogeneous, meaning that the property value is consistent across all units of the batch. labunlimited.comwikipedia.org Extensive stability studies must also be conducted under various conditions to establish a reliable shelf-life and ensure the material remains stable over time. aroscientific.comwikipedia.org

Uncertainty: The certificate accompanying the CRM must provide the certified property value (e.g., purity), its associated measurement uncertainty, and a formal statement of metrological traceability. wikipedia.org This uncertainty value is crucial for laboratories to calculate the total uncertainty of their own measurements.

Documentation: Comprehensive documentation covering material characterization, production procedures, homogeneity and stability testing, and value assignment is required. labunlimited.com

Adherence to these standards provides users with confidence that the reference material is accurate, reliable, and fit for its intended purpose in calibrating instruments and validating analytical methods. aroscientific.comaroscientific.comnata.com.au

Table 3: Key Requirements of ISO 17034 for Certified Reference Material (CRM) Producers

| Requirement | Description | Importance |

| Production Planning | Rigorous planning of all production and certification steps. | Ensures a controlled and systematic process. labunlimited.com |

| Material Characterization | Thorough analysis of the candidate material for identity and purity. | Confirms the material is suitable for its intended use. labunlimited.com |

| Value Assignment | Use of metrologically valid procedures to determine the certified property value. | Establishes an accurate and reliable certified value. wikipedia.org |

| Traceability | An unbroken chain of comparisons to national or international standards. | Ensures the certified value is linked to a recognized reference. aroscientific.comezag.com |

| Uncertainty Budget | Calculation and statement of the measurement uncertainty for the certified value. | Informs the user of the confidence in the certified value. wikipedia.org |

| Homogeneity Studies | Testing to ensure minimal variation between units within a batch. | Guarantees that any unit of the CRM is representative of the batch. aroscientific.comlabunlimited.com |

| Stability Studies | Testing over time and under different conditions to determine shelf-life. | Ensures the certified value remains valid during storage and use. aroscientific.comlabunlimited.com |

| Certification & Documentation | Issuance of a formal certificate with all required information. | Provides the user with all necessary data and statements of quality. aroscientific.com |

Impact of Impurities on the Analytical Performance of Miglitol-d4 Hydrochloride as an Internal Standard

The accuracy of quantitative analysis hinges on the purity of the internal standard itself. Impurities within a Miglitol-d4 Hydrochloride reference material can significantly compromise analytical performance and lead to erroneous results.

The most critical impurity is the presence of the unlabeled analyte (Miglitol) in the deuterated standard. waters.com When the internal standard is added to a sample, any unlabeled Miglitol it contains will contribute to the analyte's response, leading to a calculated concentration that is artificially inflated. The rule of thumb for many bioanalytical methods is that the contribution from the internal standard should be less than 5% of the analyte response at the lower limit of quantification (LLOQ). chromatographyonline.com

Another potential issue is the "isotope effect," which can occur with deuterium-labeled standards. waters.combioszeparacio.hu The C-D bond is stronger than the C-H bond, which can sometimes lead to slight differences in chromatographic retention times, particularly in reversed-phase HPLC. crimsonpublishers.comwaters.com If the deuterated internal standard does not perfectly co-elute with the native analyte, they may experience different degrees of matrix-induced ion suppression or enhancement as they enter the mass spectrometer source. crimsonpublishers.comwaters.com This can negate the primary benefit of using a SIL internal standard and introduce bias into the measurement.

Finally, the presence of other isotopic species (e.g., Miglitol-d3) could theoretically interfere if their mass-to-charge ratio is not sufficiently resolved from the analyte or if there is in-source fragmentation. However, with modern high-resolution mass spectrometers, this is generally a lesser concern, provided the mass difference is at least 3 mass units. bioszeparacio.hu

Table 4: Potential Impurities in Miglitol-d4 HCl and Their Analytical Impact

| Type of Impurity | Example | Potential Impact on Quantitative Analysis |

| Unlabeled Analyte | Miglitol | Overestimation of the analyte concentration. Can lead to inaccurate calibration curves. chromatographyonline.comwaters.com |

| Incorrect Isotopic Mass | Miglitol-d3, Miglitol-d5 | Potential for inaccurate response ratios if not accounted for. Risk of cross-contribution to the analyte signal. |

| Positional Isomers | Miglitol deuterated at an unintended position | May exhibit different chromatographic behavior (isotope effect), leading to differential matrix effects. crimsonpublishers.comwaters.com |

| Chemical Impurities | Synthesis byproducts | Can cause interfering peaks in the chromatogram or suppress the ionization of the analyte or internal standard. |

Future Perspectives and Emerging Research Avenues for Deuterated Carbohydrate Analogs

Advances in High-Throughput Deuteration Synthesis

The development of efficient and selective deuteration methodologies is critical for the exploration of new deuterated drug candidates. While traditional methods for deuterium (B1214612) labeling exist, recent breakthroughs are paving the way for high-throughput synthesis, enabling the rapid generation of libraries of deuterated compounds for screening. nih.govresearchgate.net

Key advancements in this area include:

Hydrogen Isotope Exchange (HIE): This method allows for the direct replacement of hydrogen atoms with deuterium. researchgate.net Recent progress has focused on developing more efficient catalysts and reaction conditions to improve selectivity and yield, making it more amenable to high-throughput applications. nih.govresearchgate.net

Reductive Deuteration: This technique involves the use of deuterium-donating reagents to introduce deuterium into a molecule. researchgate.net Innovations in this area are aimed at developing milder and more versatile reagents that are compatible with a wider range of functional groups, facilitating parallel synthesis. acs.org

Dehalogenative Deuteration: This approach utilizes the replacement of a halogen atom with deuterium, offering a site-specific method for deuteration. researchgate.net The development of new catalytic systems is enhancing the efficiency and applicability of this method for complex molecules.

These evolving synthetic strategies are crucial for overcoming the challenges associated with controlled and selective deuteration, which has historically been a bottleneck in the development of deuterated compounds. acs.org The ability to rapidly synthesize a diverse range of deuterated carbohydrate analogs will significantly accelerate the identification of candidates with optimal therapeutic profiles.

Integration of Omics Technologies for Deuterated Drug Metabolism Studies

Understanding the metabolic fate of deuterated drugs is paramount to their development. The integration of "omics" technologies, such as metabolomics, proteomics, and genomics, offers a powerful approach to comprehensively study the absorption, distribution, metabolism, and excretion (ADME) of deuterated compounds. researchgate.net

Metabolic labeling with deuterium oxide (D₂O) coupled with mass spectrometry is a key technique in this domain. researchgate.net This approach allows for the tracing of deuterium incorporation into various biomolecules, providing insights into metabolic fluxes and turnover rates. researchgate.net The application of these techniques can elucidate the metabolic pathways of deuterated carbohydrate analogs like Miglitol-d4, helping to identify any significant alterations in metabolism compared to their non-deuterated counterparts.

Deuterated metabolic imaging (DMI) is another emerging field that utilizes magnetic resonance spectroscopy (MRS) to non-invasively study metabolism in three dimensions. isotope.com By administering a deuterated substrate, researchers can track its conversion into downstream metabolites, providing localized information about metabolic pathway activity. isotope.com This technology holds the potential to visualize the metabolic effects of deuterated drugs in real-time within living organisms.

The use of omics technologies in the study of deuterated drug metabolism can provide a holistic view of the compound's interaction with the biological system, aiding in the prediction of its efficacy and safety profile. researchgate.net

Computational Chemistry and Machine Learning in Deuterated Compound Design

Computational chemistry and machine learning are revolutionizing the field of drug discovery and design. nih.govox.ac.uk These tools are increasingly being applied to the design of deuterated compounds, enabling the prediction of the effects of deuteration on a molecule's properties.

Key applications include:

Predicting Metabolic Stability: Machine learning models can be trained on existing data to predict how deuteration at specific positions will affect a molecule's metabolic stability. acs.org This allows for the in silico screening of potential deuteration sites, prioritizing those that are most likely to lead to improved pharmacokinetic properties.

Quantum Chemistry Calculations: Computational quantum chemistry methods can be used to calculate the kinetic isotope effect (KIE), providing a theoretical basis for the observed changes in reaction rates upon deuteration. nih.gov This information is invaluable for understanding the mechanism by which deuteration alters drug metabolism.

Generative Machine Learning: Artificial intelligence can be used to design novel deuterated compounds from scratch. ox.ac.uk These generative models can explore a vast chemical space to identify new molecular scaffolds that are optimized for both biological activity and metabolic stability.

The synergy between computational chemistry and machine learning provides a powerful platform for the rational design of deuterated carbohydrate analogs, reducing the time and cost associated with traditional trial-and-error approaches. nih.govuio.no

Potential Expansion of Stable Isotope Labeling to Other Carbohydrate-Based Therapeutic Agents

The successful application of stable isotope labeling in compounds like Miglitol-d4 highlights the broad potential of this strategy for other carbohydrate-based therapeutic agents. Carbohydrates and their derivatives play crucial roles in numerous biological processes, and many are used as therapeutic agents. alfa-chemistry.com

The principles of deuteration to improve metabolic properties can be extended to a wide range of carbohydrate-based drugs, including:

Antiviral nucleoside analogs: Deuteration could potentially enhance the stability and efficacy of these compounds.

Aminoglycoside antibiotics: Modifying these molecules with deuterium may alter their pharmacokinetic profile and reduce potential toxicities.

Glycosidase inhibitors: Similar to miglitol (B1676588), other drugs in this class could benefit from deuteration to improve their therapeutic index. nih.govdrugbank.com

Stable isotope labeling, particularly with deuterium, offers a versatile platform for optimizing the properties of existing carbohydrate-based drugs and for the development of new chemical entities with enhanced therapeutic potential. nih.govacs.org The continued development of synthetic methodologies and analytical techniques will undoubtedly fuel the expansion of this approach across the landscape of carbohydrate-based therapeutics. alfa-chemistry.com

Q & A

Q. What are the critical considerations for safe handling and storage of Miglitol-d4 Hydrochloride in laboratory settings?

Miglitol-d4 Hydrochloride requires storage in tightly sealed containers to prevent moisture absorption or degradation. Personal protective equipment (PPE), including nitrile gloves and sealed goggles, must be worn to avoid skin/eye contact. Respiratory protection is advised during prolonged exposure. Decontamination involves immediate removal of contaminated clothing and thorough washing of affected areas. Storage conditions should follow manufacturer guidelines, typically at room temperature in a dry environment .

Q. How is Miglitol-d4 Hydrochloride characterized to confirm its structural integrity and isotopic purity?

Characterization involves nuclear magnetic resonance (NMR) spectroscopy to verify deuteration at specified positions and mass spectrometry (MS) to confirm molecular weight (211.25 g/mol) and isotopic enrichment. High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with UV/vis detection ensures chemical purity (>95%). Cross-referencing with non-deuterated Miglitol (CAS 72432-03-2) via comparative retention times and spectral analysis is essential .

Q. What analytical techniques are recommended for quantifying Miglitol-d4 Hydrochloride in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution is optimal. Sample preparation includes protein precipitation (e.g., acetonitrile) or solid-phase extraction (SPE) to isolate the compound from plasma or tissue homogenates. Calibration curves using deuterated internal standards (e.g., Miglitol-d4) must account for matrix effects, with validation parameters (linearity, accuracy, precision) adhering to FDA/EMA guidelines .

Advanced Research Questions

Q. What methodological challenges arise when using Miglitol-d4 Hydrochloride as an internal standard in metabolic studies?

Key challenges include:

- Deuterium exchange : Labile deuterium atoms may exchange with protons in aqueous environments, altering isotopic purity. Mitigation involves using non-aqueous solvents during sample preparation.

- Matrix effects : Ion suppression/enhancement in LC-MS/MS requires matrix-matched calibration standards.

- Cross-contamination : Co-elution with non-deuterated Miglitol necessitates chromatographic resolution optimization (e.g., HILIC columns). Solutions involve isotopic purity validation via NMR and MS/MS fragmentation patterns .

Q. How can researchers resolve discrepancies in pharmacokinetic data for Miglitol-d4 Hydrochloride across studies?

Discrepancies often stem from variability in:

- Dosing regimens : Standardize administration routes (oral vs. intravenous) and dose-normalization practices.

- Sample preparation : Harmonize extraction protocols (e.g., SPE vs. protein precipitation).

- Analytical sensitivity : Cross-validate results using orthogonal methods (e.g., LC-MS/MS vs. enzymatic assays). Reproducibility requires inter-laboratory collaboration and adherence to CONSORT-like guidelines for preclinical studies .

Q. What strategies optimize the synthesis of Miglitol-d4 Hydrochloride to achieve high isotopic enrichment?

Synthesis optimization includes:

- Deuterium source selection : Use deuterated reagents (e.g., D2O, deuterated ethanol) in key reaction steps.

- Reaction conditions : Control pH and temperature to minimize proton back-exchange.

- Purification : Employ recrystallization in deuterated solvents or preparative HPLC with deuterium-stable mobile phases. Post-synthesis, isotopic enrichment is quantified via MS isotopic abundance ratios (>98% deuterium incorporation) .

Q. How does deuteration in Miglitol-d4 Hydrochloride influence its biochemical activity compared to the non-deuterated form?

Deuteration may induce kinetic isotope effects (KIE), altering binding affinity to α-glucosidase enzymes. Comparative studies involve:

- Enzyme inhibition assays : Measure IC50 values for Miglitol-d4 vs. Miglitol under identical conditions.

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic binding parameters. Observed differences (e.g., reduced inhibition potency) require validation via molecular dynamics simulations to assess deuterium-induced conformational changes .

Methodological Frameworks for Rigorous Research

Q. How should researchers structure experiments to assess Miglitol-d4 Hydrochloride’s role in carbohydrate metabolism studies?

Apply the PICO framework :

- Population : In vitro enzyme systems (e.g., α-glucosidase) or in vivo rodent models.

- Intervention : Miglitol-d4 Hydrochloride at physiologically relevant concentrations.

- Comparison : Non-deuterated Miglitol or alternative inhibitors (e.g., acarbose).

- Outcome : Enzyme inhibition kinetics (Km, Vmax) or glycemic control metrics. Statistical analysis should include ANOVA for dose-response comparisons and Cohen’s d for effect size .

Q. What criteria ensure ethical and reproducible preclinical studies with Miglitol-d4 Hydrochloride?

Adhere to FINER criteria :

- Feasible : Validate compound availability and analytical method sensitivity.

- Novel : Address gaps in deuterated drug metabolism literature.

- Ethical : Comply with institutional animal care protocols (IACUC).

- Relevant : Align with therapeutic goals for diabetes or metabolic disorders. Document raw data in appendices and share protocols via repositories like Protocols.io .

Tables for Key Parameters

| Parameter | Recommended Method | Validation Criteria |

|---|---|---|

| Isotopic Purity | High-resolution MS | ≥98% deuterium incorporation |

| Enzymatic Inhibition (IC50) | Fluorogenic substrate assays | R² ≥ 0.98 in dose-response curves |

| Pharmacokinetic Half-life | Non-compartmental analysis (NCA) | AUC0–∞ within 80–120% of reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.